N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
CAS No.:
Cat. No.: VC15080428
Molecular Formula: C16H11FN6O2
Molecular Weight: 338.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11FN6O2 |
|---|---|
| Molecular Weight | 338.30 g/mol |
| IUPAC Name | N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
| Standard InChI | InChI=1S/C16H11FN6O2/c17-10-3-5-11(6-4-10)23-15-12(8-20-23)14(18-9-19-15)21-22-16(24)13-2-1-7-25-13/h1-9H,(H,22,24)(H,18,19,21) |
| Standard InChI Key | KKRVJCLYDBQEGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |
Introduction
Chemical Formula and Molecular Weight
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Chemical Formula: The formula for N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide would be C18H13FN6O2, considering the combination of the pyrazolo[3,4-d]pyrimidine core with a furan-2-carbohydrazide group.
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Molecular Weight: Estimated to be around 373 g/mol based on the molecular formula.
InChI and InChIKey
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These identifiers are crucial for precise chemical identification but are not available for this specific compound in the provided sources.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. The process might involve condensation reactions to attach the furan-2-carbohydrazide moiety.
Steps in Synthesis
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Starting Material: Begin with a pyrazolo[3,4-d]pyrimidine derivative, such as 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
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Reaction Conditions: Use appropriate reagents and conditions to introduce the furan-2-carbohydrazide group, possibly involving hydrazine derivatives and furan-2-carboxylic acid or its derivatives.
Biological Activities
Pyrazolo[3,4-d]pyrimidine derivatives are known for their potential as pharmacological agents, often exhibiting activities such as kinase inhibition or antimicrobial effects. The addition of a furan-2-carbohydrazide group could modify these activities or introduce new ones.
Potential Applications
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Pharmaceutical Use: Could be explored for kinase inhibition or other biological targets.
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Antimicrobial Activity: Furan derivatives have shown antimicrobial properties, which might be enhanced or modified in this compound.
Data Tables
Given the lack of specific data on N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide, we can look at related compounds for comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| N-(4-fluorophenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine | C18H14FN5 | 319.3 | Various biological activities |
| 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine | C11H9N5 | 211.22 | Potential pharmacological agent |
| N,N-diethyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine | C18H23FN6 | 342.4 | Non-human research applications |
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